TMP780

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TMP780是一种化学化合物,被称为视黄酸受体相关孤儿受体γt (RORγt)的反向激动剂。该受体是治疗皮肤炎症性疾病的可行药物靶点。 This compound的抑制浓度(IC50)为13纳摩尔,使其成为该类别中一种有效的化合物 .

准备方法

TMP780的制备涉及多种合成路线和反应条件。该化合物通过一系列化学反应合成,这些反应涉及其核心结构的形成,然后进行官能团修饰以达到所需的活性。this compound的工业生产方法通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 关于合成路线和反应条件的具体细节属于专有信息,可能会因制造商而异 .

化学反应分析

科学研究应用

TMP780具有广泛的科学研究应用,包括:

化学: this compound被用作研究工具,用于研究视黄酸受体相关孤儿受体γt及其在各种化学过程中的作用。

生物学: 该化合物用于研究涉及视黄酸受体相关孤儿受体γt的生物学途径及其对细胞功能的影响。

医学: this compound正在被研究用于治疗皮肤炎症性疾病和与视黄酸受体相关孤儿受体γt相关的其他疾病。

作用机制

TMP780通过作为视黄酸受体相关孤儿受体γt的反向激动剂发挥作用。该受体参与调节基因表达和免疫反应。通过抑制该受体的活性,this compound调节与炎症和免疫反应相关的基因表达。 涉及的分子靶标和途径包括视黄酸受体相关孤儿受体γt及其下游信号通路 .

相似化合物的比较

TMP780作为视黄酸受体相关孤儿受体γt的反向激动剂,其高效性是独一无二的。类似的化合物包括:

RORγt反向激动剂14: 一种有效的、选择性的、口服有效的化合物,EC50为2.5纳摩尔,具有抗炎活性。

GSK805: 一种有效的、口服生物利用度高的视黄酸受体相关孤儿受体γt反向激动剂。

Bevurogant: 视黄酸受体相关孤儿受体γt受体的拮抗剂,用于研究慢性炎症性疾病的治疗.

生物活性

TMP780 is a novel chemical compound recognized for its role as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt) . This receptor is pivotal in regulating gene expression and immune responses, particularly in the context of inflammatory diseases. The biological activity of this compound has garnered considerable attention due to its potential therapeutic applications, especially in treating cutaneous inflammatory disorders and other conditions linked to RORγt signaling.

This compound functions by inhibiting RORγt activity, which subsequently modulates the expression of genes associated with inflammation and immune responses. The compound's mechanism involves binding to RORγt and preventing its activation, thereby reducing the transcription of pro-inflammatory cytokines such as IL-17A. This action is crucial in diseases characterized by Th17 cell differentiation and activity, where IL-17A plays a significant role.

Key Findings on Biological Activity

- Potency : this compound demonstrates high potency with an IC50 value of approximately 13 nM against RORγt, indicating its effectiveness in inhibiting this receptor's function .

- Selectivity : In studies, this compound has shown remarkable selectivity for RORγt, exhibiting minimal activity against a panel of 22 nuclear receptors and over 45 other targets, including kinases and GPCRs .

- Inhibition of Cytokine Production : this compound has been shown to significantly inhibit IL-17A production in human primary T cells with an IC50 as low as 0.005 μM , underscoring its potential in modulating immune responses .

In Vitro Studies

- Th17 Cell Differentiation : this compound effectively blocks Th17 cell differentiation and IL-17 production in vitro. In experiments involving human CD4+ T cells, this compound inhibited IL-17A secretion without affecting the production of other cytokines such as IFN-γ and IL-10 .

In Vivo Studies

- Gene Expression Regulation : In vivo studies have demonstrated that this compound regulates over 150 genes associated with inflammatory processes beyond the canonical Th17 signature. This includes genes linked to various inflammatory pathologies in humans .

- Autoimmune Models : In animal models, this compound has been shown to impair Th17 cell development upon immunization with myelin antigens, indicating its potential utility in treating autoimmune conditions .

Comparative Analysis of Related Compounds

| Compound | IC50 (nM) | Activity | Selectivity |

|---|---|---|---|

| This compound | 13 | Inverse agonist for RORγt | High |

| TMP778 | 5 | Inverse agonist for RORγt | High |

| TMP776 | >10 | No significant activity | Low |

Discussion on Selectivity and Efficacy

This compound's selectivity for RORγt over other nuclear receptors makes it a promising candidate for further therapeutic development. Its ability to inhibit IL-17A production specifically positions it as a potential treatment option for diseases characterized by excessive Th17 activity, such as psoriasis and other autoimmune disorders.

属性

IUPAC Name |

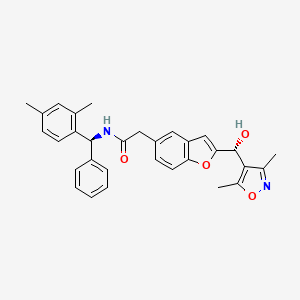

2-[2-[(R)-(3,5-dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]-N-[(S)-(2,4-dimethylphenyl)-phenylmethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N2O4/c1-18-10-12-25(19(2)14-18)30(23-8-6-5-7-9-23)32-28(34)16-22-11-13-26-24(15-22)17-27(36-26)31(35)29-20(3)33-37-21(29)4/h5-15,17,30-31,35H,16H2,1-4H3,(H,32,34)/t30-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIURRJOJDQOMFC-CONSDPRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)C(C5=C(ON=C5C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@H](C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)[C@@H](C5=C(ON=C5C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。